2-((7-(3-methoxyphenyl)-8-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)thio)-N-(p-tolyl)acetamide
Description
Properties
IUPAC Name |
2-[[7-(3-methoxyphenyl)-8-oxo-[1,2,4]triazolo[4,3-a]pyrazin-3-yl]sulfanyl]-N-(4-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N5O3S/c1-14-6-8-15(9-7-14)22-18(27)13-30-21-24-23-19-20(28)25(10-11-26(19)21)16-4-3-5-17(12-16)29-2/h3-12H,13H2,1-2H3,(H,22,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFKBHLCVGHKVOM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CSC2=NN=C3N2C=CN(C3=O)C4=CC(=CC=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Key Observations:
Core Modifications: The target compound’s 3-methoxyphenyl group at position 7 contrasts with analogs featuring piperazinyl () or amino groups (). The 8-oxo group is conserved in most analogs, suggesting its role in stabilizing the core structure or interacting with biological targets .
Acetamide Variations :
- The p-tolyl group (methyl-substituted phenyl) in the target compound may confer lipophilicity compared to the 3-isopropylphenyl () or 3-methylsulfanylphenyl (). These substituents modulate logP values and membrane permeability.
- Thioether vs. Ether Linkages : The target’s thioacetamide linkage (C–S–C) may offer resistance to hydrolysis compared to the ether-linked analog in .
Bioactivity Insights: Piperazine-containing analogs () are often designed for CNS targets due to piperazine’s affinity for neurotransmitter receptors . Antioxidant activity is explicitly reported for compound 12 (), which has a phenoxyacetamide group. The target’s thioether and p-tolyl groups might similarly influence redox properties .
Q & A
Q. What are the key considerations for synthesizing this compound with high purity and yield?
The synthesis involves multi-step reactions, including condensation to form the triazolopyrazine core, followed by thioether and acetamide group introduction. Critical parameters include:
- Temperature control : Maintain 60–80°C during cyclization to avoid side reactions .
- Catalysts : Use Lewis acids (e.g., ZnCl₂) for regioselective thioether bond formation .
- Purification : Employ column chromatography (silica gel, ethyl acetate/hexane) and recrystallization (DMF/i-propanol) to achieve >95% purity .
Q. How can researchers confirm the structural integrity of this compound?
Use a combination of analytical techniques:
- NMR spectroscopy : ¹H/¹³C NMR to verify substituent positions (e.g., methoxyphenyl and p-tolyl groups) .
- Mass spectrometry (HRMS) : Confirm molecular weight (e.g., m/z 435.5 for [M+H]⁺) .
- IR spectroscopy : Identify functional groups (e.g., C=O stretch at ~1680 cm⁻¹ for the acetamide) .
Q. What in vitro assays are suitable for preliminary biological activity screening?
Prioritize target-specific assays based on structural analogs:
- Enzyme inhibition : Test against COX-2 or kinases using fluorometric/colorimetric kits (IC₅₀ determination) .
- Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with doxorubicin as a positive control .
- Receptor binding : Radioligand displacement assays for GPCRs (e.g., serotonin receptors) .
Q. How does the compound’s stability vary under different storage conditions?
Stability studies indicate:
- Short-term : Stable in DMSO at -20°C for 3 months (no degradation by HPLC) .
- Light sensitivity : Degrades by 15% after 48 hours under UV light; store in amber vials .
Advanced Research Questions
Q. How can structural modifications enhance target selectivity?
Conduct SAR studies by modifying:
- Methoxyphenyl group : Replace with electron-withdrawing groups (e.g., -CF₃) to improve enzyme affinity .
- p-Tolyl acetamide : Introduce polar substituents (e.g., -OH, -NH₂) to enhance solubility and reduce off-target effects . Validate via molecular docking (AutoDock Vina) against crystallographic targets (e.g., PDB: 1CX2 for COX-2) .
Q. What strategies resolve contradictions in biological activity data across studies?
Discrepancies may arise from assay conditions or impurity profiles. Address by:
Q. How can computational methods predict pharmacokinetic properties?
Use ADMET prediction tools (e.g., SwissADME):
- Lipophilicity : LogP ≈ 2.8 suggests moderate blood-brain barrier penetration .
- Metabolic stability : CYP3A4-mediated oxidation predicted; validate via liver microsome assays .
Q. What synthetic routes optimize scalability for preclinical studies?
Refine the flow-chemistry approach :
- Continuous-flow synthesis : Reduces reaction time from 24 hours (batch) to 6 hours with >85% yield .
- In-line purification : Couple with scavenger resins to automate impurity removal .
Q. How do substituents influence photostability and formulation compatibility?
- Photodegradation pathways : The triazolopyrazine core undergoes ring-opening under UV; add antioxidants (e.g., BHT) to formulations .
- Nanoparticle encapsulation : Use PLGA polymers to improve aqueous stability (≥90% retention after 7 days) .
Methodological Tables
Q. Table 1. Key Synthetic Parameters
| Step | Reaction Type | Conditions | Yield (%) | Purity (%) |
|---|---|---|---|---|
| 1 | Cyclization | 80°C, DMF, 12h | 65 | 90 |
| 2 | Thioether bond | ZnCl₂, THF, 4h | 78 | 95 |
| 3 | Acetamide formation | DCC, rt, 24h | 82 | 98 |
Q. Table 2. Biological Activity Comparison
| Derivative | COX-2 IC₅₀ (nM) | Solubility (µg/mL) | Cytotoxicity (HeLa, IC₅₀) |
|---|---|---|---|
| Parent compound | 120 ± 15 | 12.5 | 45 µM |
| -CF₃ analog | 58 ± 7 | 8.2 | 32 µM |
| -OH analog | 210 ± 20 | 28.6 | >100 µM |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
